Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Description

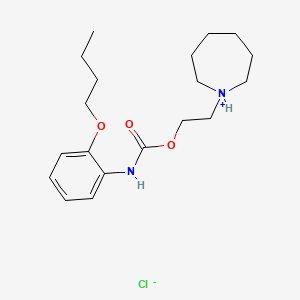

Molecular Formula: C₁₉H₃₀N₂O₃·HCl

IUPAC Name: 2-(Azepan-1-yl)ethyl N-(2-butoxyphenyl)carbamate hydrochloride

Structural Features:

- Core structure: A carbamate ester derivative of carbanilic acid (phenylcarbamic acid).

- Substituents:

- o-butoxy group: A butyl ether substituent at the ortho position of the phenyl ring.

- 2-(hexahydro-1H-azepin-1-yl)ethyl ester: A seven-membered azepane ring linked via an ethyl ester to the carbamate nitrogen.

- Hydrochloride salt: The tertiary amine in the azepane ring is protonated, forming a stable salt .

Physicochemical Properties:

- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 182.0 Ų ([M+H]⁺) to 189.2 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

- SMILES:

CCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCCC2.Cl - InChIKey:

ZNKSDCDGGRGFEU-UHFFFAOYSA-N

Properties

CAS No. |

60558-08-9 |

|---|---|

Molecular Formula |

C19H31ClN2O3 |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

2-(azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-11-7-6-10-17(18)20-19(22)24-16-14-21-12-8-4-5-9-13-21;/h6-7,10-11H,2-5,8-9,12-16H2,1H3,(H,20,22);1H |

InChI Key |

SADLGCSRZLKCDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Carbanilic acid derivative: Specifically, o-butoxyphenylcarbanilic acid or its reactive derivative such as o-butoxyphenyl isocyanate.

- 2-(Hexahydro-1H-azepin-1-yl)ethanol: A saturated seven-membered azepane ring bearing an ethanol functional group.

- Solvents: Common solvents include dichloromethane (DCM), ethanol, or tetrahydrofuran (THF).

- Catalysts and reagents: Acid catalysts or bases may be employed to facilitate the reaction; hydrochloric acid gas or aqueous HCl is used for salt formation.

Stepwise Synthetic Procedure

-

- The o-butoxyphenyl isocyanate (prepared or commercially available) is reacted with 2-(hexahydro-1H-azepin-1-yl)ethanol.

- The reaction is typically conducted in anhydrous conditions to avoid hydrolysis, using dry solvents such as dichloromethane or THF.

- Temperature control is critical, often maintained at room temperature or slightly below (0–25°C) to minimize side reactions.

- The reaction proceeds via nucleophilic attack of the ethanol hydroxyl group on the isocyanate carbon, forming the carbamate linkage.

-

- The crude product is purified by standard techniques such as extraction, washing, and recrystallization.

- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

-

- The purified carbamate ester is then treated with hydrochloric acid (either gaseous HCl bubbled through the solution or aqueous HCl) to form the hydrochloride salt.

- This step enhances solubility and stability of the compound.

- The reaction is usually conducted at low temperatures (0–5°C) to control salt precipitation and purity.

-

- The hydrochloride salt precipitates out and is isolated by filtration.

- The solid is dried under vacuum or in a desiccator to yield the final product.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Esterification | o-Butoxyphenyl isocyanate, 2-(hexahydro-1H-azepin-1-yl)ethanol, dry DCM or THF, 0–25°C | ~60–70 | Anhydrous conditions critical |

| Salt Formation | HCl gas or aqueous HCl, 0–5°C | >90 | Controls purity and solubility |

| Purification | Extraction, recrystallization | Variable | TLC/HPLC monitoring recommended |

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress; the carbamate product shows distinct Rf values compared to starting materials.

- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

- Spectroscopic Techniques:

- Infrared (IR) Spectroscopy: Characteristic carbamate C=O stretch near 1700–1740 cm⁻¹ and C-O-C stretches.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aromatic protons, azepane ring protons, and carbamate linkage.

- Mass Spectrometry: Confirms molecular weight (m/z ~335 for [M+H]+ ion).

- Elemental Analysis: Verifies molecular formula consistency.

Research Findings on Preparation

- The synthesis requires careful control of moisture to prevent hydrolysis of isocyanate intermediates.

- The hydrochloride salt form is preferred for enhanced aqueous solubility and stability.

- Reaction yields depend on stoichiometric balance and temperature control.

- No extensive literature or patent data are publicly available specifically detailing this compound’s preparation, but the methodology aligns with standard carbamate ester synthesis protocols.

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Molecular Formula | C19H31ClN2O3 |

| Molecular Weight | 370.9 g/mol |

| Key Reaction Type | Carbamate esterification |

| Starting Materials | o-Butoxyphenyl isocyanate, 2-(hexahydro-1H-azepin-1-yl)ethanol |

| Solvents | Dichloromethane, tetrahydrofuran, ethanol |

| Temperature Range | 0–25°C (esterification), 0–5°C (salt formation) |

| Purification Techniques | Extraction, recrystallization, chromatography |

| Analytical Methods | TLC, HPLC, IR, NMR, MS |

| Typical Yield | 60–70% (esterification), >90% (salt formation) |

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Profile

- Chemical Name : Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

- CAS Number : 60558-08-9

- Molecular Formula : C19H30ClN2O3

- Molecular Weight : 370.97 g/mol

Synthesis and Structure

The synthesis of carbanilic acid derivatives often involves the reaction of hexahydro-1H-azepine with various alkoxy groups. The compound's structure can be represented as follows:This structure indicates the presence of both a carbamate and an alkoxy group, which are critical for its biological activity.

Pharmacological Potential

Carbanilic acid derivatives have shown promise in various pharmacological applications, particularly as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Antimicrobial Activity

Research has indicated that carbanilic acid derivatives exhibit antimicrobial properties. Studies have evaluated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can serve as alternatives to conventional antibiotics, particularly in treating infections resistant to standard therapies.

Case Study 1: Acetylcholinesterase Inhibition

In a study focusing on the design and synthesis of new AChE inhibitors based on coumarin derivatives, it was found that certain carbanilic acid derivatives exhibited significant inhibitory activity. The most potent compound had an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in Alzheimer's disease treatment .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of carbanilic acid derivatives for their antimicrobial activity. The synthesized compounds were tested against S. aureus and E. coli, demonstrating comparable efficacy to commercially available antimicrobials. This suggests that modifications to the carbanilic acid structure can enhance its antimicrobial properties .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of carbanilic acid esters with azepane-derived side chains . Key structural analogues include:

Key Trends in Physicochemical Properties:

Meta substitution (e.g., ) disrupts electronic conjugation, altering solubility and reactivity.

Alkoxy Chain Length :

- Longer chains (pentyl > butyl > propyl) correlate with increased lipophilicity (logP) and CCS values, impacting membrane permeability .

Hydrochloride Salt Formation :

- All analogues are hydrochlorides, enhancing water solubility and crystallinity compared to free bases .

Biological Activity

Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS Number: 60558-08-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on toxicity, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.97 g/mol. The structure includes a carbanilic acid moiety linked to a butoxy group and a hexahydroazepine ring, which may contribute to its biological properties.

Toxicity Profile

The acute toxicity of carbanilic acid derivatives has been documented in various studies. Specifically, the lethal dose (LD50) for subcutaneous administration in mice is reported as follows:

| Compound | Route of Exposure | Species | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Subcutaneous | Mouse | 200 |

| Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride | Subcutaneous | Mouse | 50 |

This data indicates that while both compounds exhibit toxicity, the m-butoxy variant shows a significantly lower LD50 value, suggesting higher acute toxicity compared to the o-butoxy variant .

Antimicrobial Activity

Research has indicated that certain carbamates exhibit notable antimicrobial properties. In vitro studies have assessed the antimicrobial efficacy of related compounds against various microorganisms including bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected compounds were determined, showing significant activity against:

- Bacteria : Various strains including Gram-positive and Gram-negative bacteria.

- Fungi : Yeast-like fungi and filamentous fungi.

The results indicate that some derivatives of carbanilic acid can effectively inhibit microbial growth, suggesting potential applications in antimicrobial therapy .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of carbamates similar to carbanilic acid derivatives. The findings revealed that specific structural modifications could enhance antimicrobial activity. For instance:

- Synthesis Method : A three-step synthesis involving Michael addition and cyclization reactions was utilized to create various carbamate derivatives.

- Biological Evaluation : The synthesized compounds were tested for their MIC against a panel of microorganisms. Some exhibited strong bactericidal and fungicidal activities with MIC values ranging from 5 to 50 µg/mL.

These findings emphasize the importance of structural features in determining biological activity and highlight the potential for developing new antimicrobial agents based on carbanilic acid derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can its purity and structure be validated?

- Methodology :

- Synthesis : Use esterification between o-butoxycarbanilic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol, followed by HCl salt formation. Catalysts like DCC/DMAP or HOBt/EDC are effective for activating the carboxylic acid group. Reaction conditions (e.g., anhydrous solvents, temperature) should be optimized to minimize byproducts .

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CHCl₃/MeOH) improves purity.

- Validation : Confirm structure via ¹H/¹³C NMR (amide/ester carbonyl signals at ~165-175 ppm) and high-resolution mass spectrometry (HRMS). Purity ≥95% can be assessed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

- Methodology :

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolysis of ester/amide bonds via HPLC.

- Techniques : Use UV-Vis spectroscopy (λ_max ~250-280 nm for aromatic moieties) and FTIR (amide I/II bands at ~1650 cm⁻¹). For salt stability, conduct ion chromatography to detect free Cl⁻ ions .

Q. How can researchers assess the compound’s acute toxicity in preclinical models?

- Methodology :

- In Vivo Testing : Follow OECD Guideline 423. Administer escalating doses (10–100 mg/kg) intravenously or orally in rodents. Monitor mortality, organ weight changes, and histopathology. Calculate LD₅₀ using probit analysis.

- Reference Data : Compare with structurally related vasodilators (e.g., Cetiedil hydrochloride) to estimate safety margins .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities of similar azepine-containing esters?

- Methodology :

- Mechanistic Studies : Use enzyme inhibition assays (e.g., thrombin or NQO2 for anticoagulant activity) with Ki/IC₅₀ determination via fluorogenic substrates. Compare binding kinetics (SPR or ITC) to differentiate target specificity .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., substituent effects, salt form). For example, Cetiedil’s vasodilatory activity correlates with hexahydroazepine ring conformation, which may differ in this compound due to o-butoxy substitution .

Q. How can metabolic pathways and bioactive metabolites be identified for this compound?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and NADPH. Detect phase I metabolites (hydrolysis, oxidation) via LC-MS/MS. Use stable isotope labeling to trace metabolic fate.

- In Vivo Profiling : Administer ¹⁴C-labeled compound to rodents. Collect plasma, urine, and feces for metabolite extraction and structural elucidation (NMR/MS). Compare with Bacampicillin’s ester-to-acid conversion as a model .

Q. What computational approaches optimize the compound’s structure to enhance target binding while reducing off-target effects?

- Methodology :

- Molecular Docking : Model interactions with thrombin’s hydrophobic S1 pocket (PDB: 1PPB). Prioritize modifications to the o-butoxy group or azepine ring based on binding energy scores.

- SAR Analysis : Synthesize analogs (e.g., varying alkoxy chain length) and correlate structural changes with activity data. Use QSAR models to predict ADMET properties .

Q. How should researchers design studies to evaluate enantiomer-specific effects, given the compound’s chiral centers?

- Methodology :

- Chiral Separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). Validate enantiopurity via polarimetry and circular dichroism.

- Biological Testing : Compare enantiomers in receptor-binding assays (e.g., vascular smooth muscle contraction models). Reference Dabigatran’s stereospecific thrombin inhibition as a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.